BenchChemオンラインストアへようこそ!

(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol

Asymmetric Synthesis Chiral Intermediate Florfenicol

(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol is a chiral 2-phenyl-4,5-dihydrooxazole (oxazoline) derivative bearing a methylsulfonylphenyl group at position 5 and a hydroxymethyl group at position 4. It serves as a key oxazoline intermediate in the industrial synthesis of the broad‑spectrum veterinary antibiotic florfenicol, where its (4R,5R) configuration is critical for preserving the stereochemical integrity of the final active pharmaceutical ingredient.

Molecular Formula C17H17NO4S
Molecular Weight 331.4 g/mol
CAS No. 96795-00-5
Cat. No. B028821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol
CAS96795-00-5
Synonyms(4R-trans)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol;  D-threo-4,5-Dihydro-5-(4-methylsulfonylphenyl)-2-phenyl-4-oxazole-methanol; 
Molecular FormulaC17H17NO4S
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C2C(N=C(O2)C3=CC=CC=C3)CO
InChIInChI=1S/C17H17NO4S/c1-23(20,21)14-9-7-12(8-10-14)16-15(11-19)18-17(22-16)13-5-3-2-4-6-13/h2-10,15-16,19H,11H2,1H3/t15-,16-/m1/s1
InChIKeyBOCXPQQPWOKDFW-HZPDHXFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol (CAS 96795-00-5) and Why Procurement Teams Should Care


(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol is a chiral 2-phenyl-4,5-dihydrooxazole (oxazoline) derivative bearing a methylsulfonylphenyl group at position 5 and a hydroxymethyl group at position 4 . It serves as a key oxazoline intermediate in the industrial synthesis of the broad‑spectrum veterinary antibiotic florfenicol, where its (4R,5R) configuration is critical for preserving the stereochemical integrity of the final active pharmaceutical ingredient [1]. The compound is also employed as a chiral building block in asymmetric synthesis and as a reference standard for analytical method validation [2].

Why a Generic 2‑Phenyl‑4,5‑dihydrooxazole Cannot Replace (4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol in Florfenicol Manufacturing


Simple substitution of the (4R,5R) oxazoline with another 2‑phenyl‑4,5‑dihydrooxazole bearing a different C‑5 substituent or stereochemistry fails because the methylsulfonylphenyl group and the (4R,5R) configuration are inseparable elements of the florfenicol pharmacophore [1]. The oxazoline ring simultaneously protects both the amino and hydroxyl groups while maintaining the relative (R,R) stereochemistry required for biological activity. Replacing it with an oxazolidine alternative (e.g., 3‑acetyl‑2,2‑dimethyl‑4‑hydroxymethyl‑5‑[4‑(methylsulfonyl)phenyl]‑1,3‑oxazolidine) alters protection‑group lability and can introduce racemization during hydrolysis, ultimately compromising florfenicol purity and yield [2]. Therefore, the identity of the oxazoline intermediate is directly tied to downstream process robustness and product quality.

Quantitative Differentiation Evidence for (4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol Versus Closest Synthetic Alternatives


Stereochemical Fidelity: (4R,5R) Oxazoline vs. Oxazolidine Intermediate in Preserving Florfenicol Enantiomeric Purity

The (4R,5R)-oxazoline intermediate locks the relative stereochemistry of the 1‑amino‑2‑hydroxy moiety required for florfenicol. In contrast, the alternative N‑acetyl‑2,2‑dimethyl‑1,3‑oxazolidine intermediate (Formula II in Indian Patent 205203) introduces a labile protecting group that can undergo racemization during acidic hydrolysis, leading to detectable amounts of the undesired (S,R)-diastereomer [1]. The oxazoline route demonstrated <0.5% epimerization under optimized hydrolysis conditions (100 °C, 12 N HCl, 18 h), whereas the oxazolidine route showed 2‑5% epimerization under comparable conditions [2].

Asymmetric Synthesis Chiral Intermediate Florfenicol

Fluorination Efficiency: Pressurized Hydroxy → Fluoro Oxazoline vs. Ambient-Pressure Methods

US Patent 4,876,352 discloses that the hydroxy‑oxazoline intermediate (the target compound) undergoes fluorination with α,α‑difluoroalkylamine reagents under pressure to yield the corresponding fluoro‑oxazoline in 81‑95% yield, compared with only 40‑55% yield when the reaction is conducted at ambient pressure and reflux temperature [1]. This pressurized fluorination protocol is specific to the oxazoline substrate and does not transfer with equal efficiency to oxazolidine substrates, where competitive ring‑opening reduces fluorination selectivity to <35% [2].

Fluorination Oxazoline Process Chemistry

Overall Route Efficiency: Oxazoline‑Based Synthesis vs. Sharpless Asymmetric Dihydroxylation Route

Wang et al. (2012) reported an alternative enantioselective synthesis of florfenicol via Sharpless asymmetric dihydroxylation that gives an overall yield of 23% from 4‑(methylsulfonyl)benzaldehyde . By comparison, the oxazoline‑based route (Schumacher et al., 1990) delivers florfenicol in 38‑42% overall yield from the same starting material, with the oxazoline intermediate formation and subsequent fluorination accounting for the yield advantage [1].

Total Synthesis Route Scouting Process Economics

Regioselectivity of Oxazoline Ring Formation: (4R,5R) Product vs. Isomeric (4S,5R) Oxazoline

When prepared via the ethyl benzimidate hydrochloride method (US 4,743,700), the desired (4R,5R)-oxazoline is obtained in only 45‑55% yield, with the remaining mass balance accounted for by the isomeric (4S,5R)-oxazoline that cannot be converted to active florfenicol [1]. The benzonitrile‑based method (US 5,227,494) improves the (4R,5R):(4S,5R) ratio to >95:5 at 75‑85% yield [2]. This regioselectivity difference means that procurement of the (4R,5R) isomer from a supplier using the benzonitrile route provides substantially higher effective purity than material generated by the benzimidate route.

Regioselectivity Oxazoline Isomerism Process Impurity Control

Solution Stability of the Oxazoline Intermediate for Analytical Control

The structurally related DFC‑M oxazoline intermediate (2‑dichloromethyl‑5‑[4‑(methylsulfonyl)phenyl]‑4‑fluoromethyl‑oxazoline) undergoes rapid on‑column and in‑solution decomposition, complicating HPLC analysis during commercial processing [1]. In contrast, the target (4R,5R) hydroxy‑oxazoline intermediate lacking the dichloromethyl group is stable in common HPLC solvents (acetonitrile/water, methanol) for >24 h, enabling robust in‑process control without the need for specialized mobile phases or derivatization [2].

Process Analytical Chemistry Intermediate Stability Quality Control

Procurement‑Ready Application Scenarios for (4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol


Large‑Scale Veterinary Antibiotic API Manufacturing (Florfenicol and Analogs)

This oxazoline intermediate is the direct precursor to the fluoro‑oxazoline that, upon hydrolysis, yields the florfenicol core. The pressurized fluorination protocol achieving 81‑95% yield [1] and the >95:5 regioselectivity of the benzonitrile‑based oxazoline formation [2] make this compound the preferred intermediate for metric‑ton‑scale florfenicol production. Procurement is warranted when the downstream process requires a robust, high‑yielding chiral intermediate that minimizes epimerization (<0.5%) during acid hydrolysis [3].

Analytical Reference Standard and Impurity Profiling in Florfenicol Drug Substance

The compound is listed as a key intermediate standard (TRC Cat. D449220) for identity confirmation and impurity profiling in florfenicol drug substance monographs. Its solution stability (>24 h in common HPLC solvents) [1] makes it suitable as a system‑suitability standard during method validation. The (4S,5R) isomeric oxazoline, the primary process impurity, can be chromatographically resolved from the (4R,5R) target compound, enabling precise impurity quantification [2].

Chiral Building Block for Asymmetric Synthesis of β‑Amino Alcohols

The (4R,5R) oxazoline scaffold serves as a chiral auxiliary for the stereoselective synthesis of β‑amino alcohols beyond florfenicol. The methylsulfonylphenyl group provides a UV‑active chromophore (λmax ≈245 nm) and a crystalline handle that facilitates intermediate isolation. The hydroxymethyl group can be derivatized (tosylation, mesylation, oxidation) to introduce functional diversity while maintaining the (4R,5R) stereochemical integrity [1].

Process Development and Route‑Scouting for Thiamphenicol Analogs

Thiamphenicol and other analogs bearing a 4‑methylsulfonylphenyl moiety share the same oxazoline intermediate strategy. The established benzonitrile‑based cyclization (75‑85% yield, >95:5 regioselectivity) [1] can be adapted to introduce different 2‑aryl substituents, enabling rapid diversification of the antibiotic scaffold while leveraging the same chiral pool starting material. Procurement of the (4R,5R) oxazoline enables parallel synthesis of multiple antibiotic candidates [2].

Quote Request

Request a Quote for (4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.